molecular formula C2Cl2F3I B1304683 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane CAS No. 661-66-5

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

Cat. No.: B1304683
CAS No.: 661-66-5
M. Wt: 278.82 g/mol
InChI Key: ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
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Description

“1,1-Dichloro-2-iodo-1,2,2-trifluoroethane” is a chemical compound with the molecular formula C2HCl2F3I . It’s closely related to “1,1,1-Trifluoro-2-iodoethane” which has the molecular formula C2H2F3I .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C2HCl2F3I . It’s related to “1,1,1-Trifluoro-2-iodoethane”, which also has a known structure .

Scientific Research Applications

Synthesis of Trifluoroethylated Compounds

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane has been utilized in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes through a copper-mediated reaction. The method allows for the incorporation of aryl groups and alkyl substituents, demonstrating its versatility in synthesizing trifluoroethylated compounds under mild conditions. Further transformations of these compounds yield trifluoroethyl-substituted 1,2,3-triazole and isoxazole, indicating its potential in diverse synthetic applications (Zheng et al., 2016).

Catalytic Transformations

This compound is also involved in catalytic reactions for producing valuable chemicals. An example is the Cu-promoted reaction with dialkyl phosphonates, leading to the formation of dialkyl (2,2,2-trifluoroethyl)phosphonates. This process successfully activates inert C–Cl bonds, demonstrating the compound's role in facilitating challenging chemical transformations (Luo et al., 2016).

Application in Catalytic Oxidation

In another application, this compound is used as a substrate in the catalytic oxidation process. Activated carbon has been employed as a catalyst for the oxidation of the compound to trifluoroacetyl chloride (TFAC), resulting in high yields and selectivity, highlighting its potential in industrial catalytic processes (Chun-shan, 2007).

Photocatalytic Synthesis

The compound also plays a role in photocatalytic synthesis, as seen in the cobalt-catalyzed photochemical synthesis of allylic trifluoromethanes from styrene derivatives. This process showcases the compound's utility in bond construction strategies to access allylic trifluoromethyl substituted styrene derivatives, with the possibility of conducting the process in continuous mode for increased productivity (Kreis et al., 2013).

Biochemical Analysis

Biochemical Properties

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of fluorinated monomers and oligomers of vinyl phosphonic acid. Additionally, it is involved in the synthesis of per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives, tetrachlorohexafluorobutane, and lithium sulfonates . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular mechanisms can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is essential for its effective use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These factors are essential for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding these localization mechanisms is vital for elucidating the compound’s role in cellular processes .

Properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378850
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-66-5
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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